3-Bromo-4-fluoro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, substituted with bromine, fluorine, and nitro groups at the 3, 4, and 5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the fluorination of 3-bromo-5-nitropyridine using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: TBAF in DMF at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Palladium catalysts with boronic acids under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Bromo-4-fluoro-5-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
3-Bromo-4-fluoro-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-nitropyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-5-nitropyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-5-nitropyridine: Lacks the bromine atom, influencing its suitability for coupling reactions.
Uniqueness
3-Bromo-4-fluoro-5-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHDITMOUQZLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.